molecular formula C21H32N4S B6003694 2-[2-[[3-[1-(2-Methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methyl]pyrrol-1-yl]-1,3-thiazole

2-[2-[[3-[1-(2-Methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methyl]pyrrol-1-yl]-1,3-thiazole

Cat. No.: B6003694
M. Wt: 372.6 g/mol
InChI Key: GXLRSBNSVVLVDC-UHFFFAOYSA-N
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Description

2-[2-[[3-[1-(2-Methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methyl]pyrrol-1-yl]-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

2-[2-[[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methyl]pyrrol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4S/c1-17(2)14-23-10-5-18(6-11-23)19-7-12-24(15-19)16-20-4-3-9-25(20)21-22-8-13-26-21/h3-4,8-9,13,17-19H,5-7,10-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLRSBNSVVLVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)C2CCN(C2)CC3=CC=CN3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[3-[1-(2-Methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methyl]pyrrol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Thiazole Ring: The thiazole ring is attached through a series of condensation reactions involving sulfur and nitrogen-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-[[3-[1-(2-Methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methyl]pyrrol-1-yl]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, 2-[2-[[3-[1-(2-Methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methyl]pyrrol-1-yl]-1,3-thiazole is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[[3-[1-(2-Methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methyl]pyrrol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[[3-[1-(2-Methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methyl]pyrrol-1-yl]-1,3-oxazole
  • 2-[2-[[3-[1-(2-Methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methyl]pyrrol-1-yl]-1,3-imidazole

Uniqueness

The uniqueness of 2-[2-[[3-[1-(2-Methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]methyl]pyrrol-1-yl]-1,3-thiazole lies in its thiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs with oxazole or imidazole rings, the thiazole ring may offer different reactivity and binding affinities, making it a valuable compound for specific applications.

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